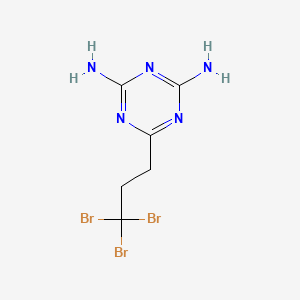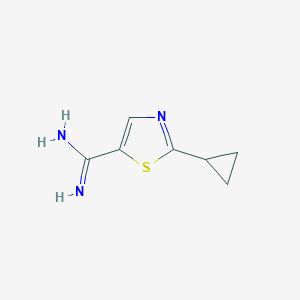![molecular formula C5H10N6O B13136146 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is a compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This specific compound is characterized by the presence of two amino groups at positions 4 and 6, and an aminoethanol group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by amino groups from ethylenediamine. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol, at temperatures ranging from 20°C to 40°C in the presence of a base like piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-1,3,5-triazine: Similar in structure but lacks the aminoethanol group.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different pharmacological properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains chloro and methoxy groups instead of amino groups.
Uniqueness
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of amino and aminoethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H10N6O |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C5H10N6O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H5,6,7,8,9,10,11) |
InChI-Schlüssel |
ZMWGBPZJULKORQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)






![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)


![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)

